![molecular formula C16H14N4O B7566184 N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B7566184.png)
N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide, also known as BIX-01294, is a small molecule inhibitor that targets the lysine methyltransferase G9a. G9a is an enzyme that catalyzes the methylation of histone H3 at lysine 9, which is a key epigenetic modification involved in gene expression regulation. BIX-01294 has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and other diseases.
Mecanismo De Acción
N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide binds to the active site of G9a and inhibits its enzymatic activity, leading to a decrease in H3K9 methylation. This results in the derepression of genes that are normally silenced by G9a-mediated methylation, leading to changes in cellular phenotype and gene expression.
Biochemical and Physiological Effects:
N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects, depending on the cell type and context. In cancer cells, N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide has been shown to inhibit cell proliferation and induce cell death through various mechanisms, including the activation of apoptosis and autophagy pathways. In neuronal cells, N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide has been shown to enhance neurite outgrowth and promote synaptic plasticity, suggesting potential therapeutic applications in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide has several advantages for lab experiments, including its high potency and specificity for G9a inhibition, its ability to penetrate cell membranes and blood-brain barrier, and its relative ease of synthesis and purification. However, N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide also has some limitations, including its potential off-target effects and toxicity at high concentrations, as well as its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide and its potential therapeutic applications. One area of interest is the development of more potent and selective G9a inhibitors with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the epigenetic mechanisms underlying the effects of N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide on stem cell differentiation and cancer progression. Additionally, there is growing interest in the use of N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide and other epigenetic modulators as potential therapeutics for a range of diseases, including cancer, neurological disorders, and autoimmune diseases.
Métodos De Síntesis
N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of 3-cyanopyridine with benzimidazole, followed by a cyclopropanation reaction with ethyl diazoacetate. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide has been widely used in scientific research to investigate the role of G9a in various biological processes. It has been shown to inhibit G9a-mediated H3K9 methylation in vitro and in vivo, leading to changes in gene expression patterns and cellular phenotypes. N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide has also been used to study the epigenetic regulation of stem cell differentiation, embryonic development, and cancer progression.
Propiedades
IUPAC Name |
N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c21-16(11-5-6-11)19-12-7-8-15(17-9-12)20-10-18-13-3-1-2-4-14(13)20/h1-4,7-11H,5-6H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVOMLHLIISEBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CN=C(C=C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.